REACTION_SMILES
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[CH2:1]([CH3:2])[n:3]1[cH:4][c:5]([C:17](=[O:18])[OH:19])[c:6](=[O:16])[c:7]2[cH:8][c:9]([F:15])[c:10]([F:14])[c:11]([F:13])[c:12]12.[CH3:20][CH:21]1[NH:22][CH2:23][CH2:24][NH:25][CH2:26]1.[cH:27]1[cH:28][cH:29][n:30][cH:31][cH:32]1>>[CH2:1]([CH3:2])[n:3]1[cH:4][c:5]([C:17](=[O:18])[OH:19])[c:6](=[O:16])[c:7]2[cH:8][c:9]([F:15])[c:10]([N:25]3[CH2:24][CH2:23][NH:22][CH:21]([CH3:20])[CH2:26]3)[c:11]([F:13])[c:12]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCn1cc(C(=O)O)c(=O)c2cc(F)c(F)c(F)c21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCn1cc(C(=O)O)c(=O)c2cc(F)c(N3CCNC(C)C3)c(F)c21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |